

# 4,5-Difluoro-1-indanone CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-Difluoro-1-indanone

Cat. No.: B1310547

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An In-depth Technical Guide to **4,5-Difluoro-1-indanone**: A Core Scaffold for Modern Drug Discovery

## Abstract

**4,5-Difluoro-1-indanone** is a fluorinated aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring of the indanone core significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, analytical characterization, and applications. We will explore the mechanistic rationale behind its synthesis and present detailed protocols for its preparation and analysis, establishing a framework for its effective utilization in research and development programs.

## Chemical Identity and Physicochemical Properties

**4,5-Difluoro-1-indanone** is a derivative of 1-indanone, a bicyclic ketone. The fluorine substituents enhance the compound's lipophilicity and can improve its pharmacokinetic profile when incorporated into larger molecules.

Identifier	Value	Source
CAS Number	628732-11-6	[1][2][3][4]
IUPAC Name	4,5-Difluoro-2,3-dihydro-1H-inden-1-one	[4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>2</sub> O	[2][4]
Molecular Weight	168.14 g/mol	[4]
SMILES	<chem>C1(=O)C2=C(C(F)=C(F)C=C2)CC1</chem>	[4]
InChIKey	FHKJIIXGCLYMCN-UHFFFAOYSA-N	[4]

Table 1: Core Chemical Identifiers for **4,5-Difluoro-1-indanone**.

The physical properties of the compound are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Notes
Appearance	Light yellow to yellow liquid	[4]
Boiling Point	259.7 ± 40.0 °C	Predicted[4]
Density	1.362 ± 0.06 g/cm <sup>3</sup>	Predicted[4]
Storage	Sealed in dry, Room Temperature	[4]

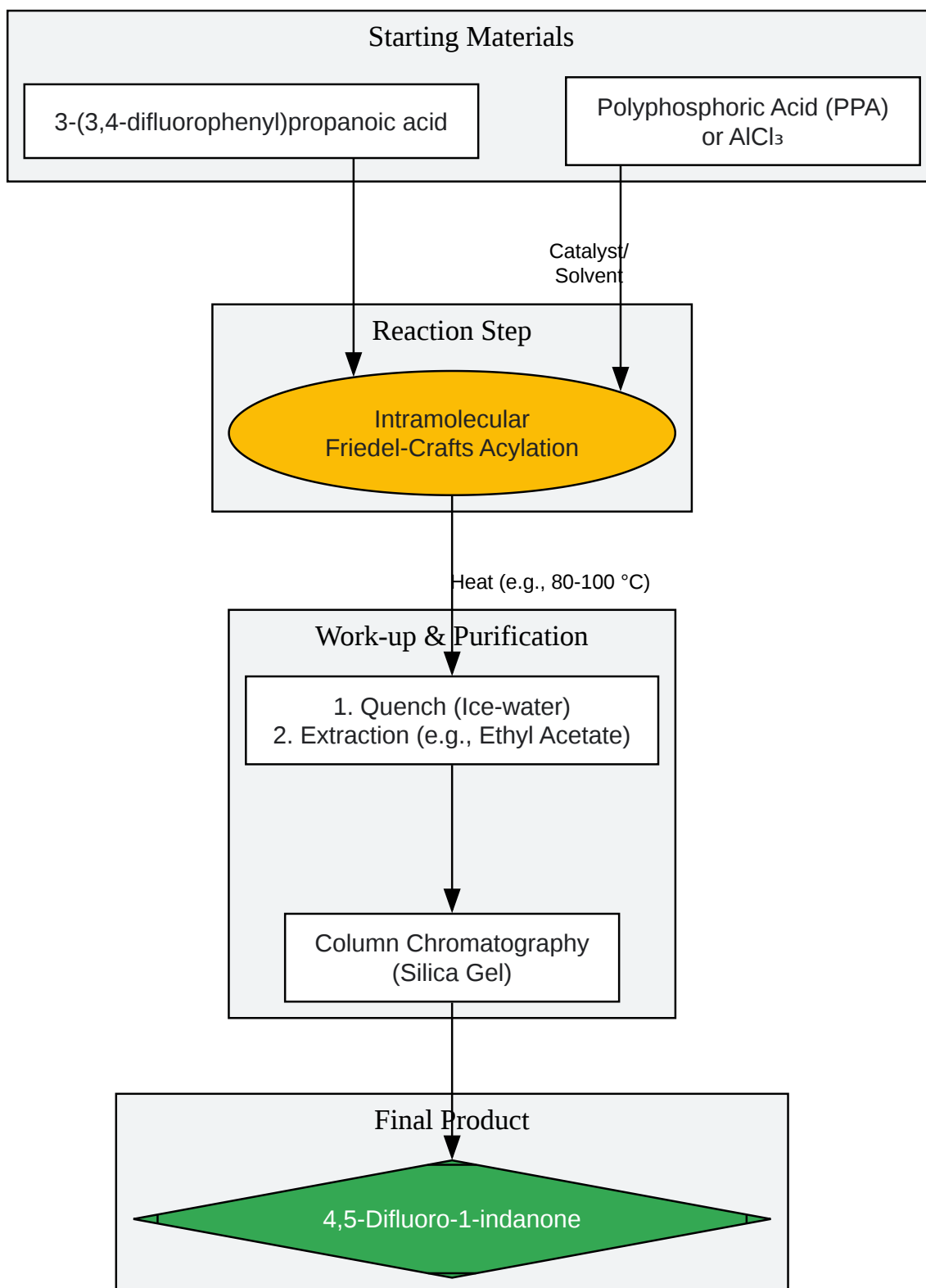
Table 2: Key Physicochemical Properties.

## Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid. This powerful

carbon-carbon bond-forming reaction is driven by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to form the fused cyclopentanone ring.

For **4,5-Difluoro-1-indanone**, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of acid catalyst is crucial; polyphosphoric acid (PPA) is commonly used as it serves as both the catalyst and solvent, while alternatives like aluminum chloride ( $\text{AlCl}_3$ ) in an inert solvent are also effective. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, potentially requiring more forcing conditions (e.g., higher temperatures) for the cyclization to proceed efficiently compared to the non-fluorinated analogue.



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Caption: General workflow for the synthesis of **4,5-Difluoro-1-indanone**.

## Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).
- **Catalyst Addition:** Add polyphosphoric acid (PPA) (10-20x weight of the starting acid) to the flask. Ensure the stirrer can agitate the viscous mixture.
- **Cyclization:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate. The reaction is complete when the starting material spot is no longer visible.
- **Quenching:** After completion, cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.
- **Extraction:** Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to remove acidic impurities, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude **4,5-Difluoro-1-indanone**.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure compound.

## Analytical and Spectroscopic Profile

Structural elucidation and purity assessment are critical for any chemical compound intended for research. The following table summarizes the expected spectroscopic data for **4,5-Difluoro-1-indanone** based on its structure and data from analogous compounds.

Technique	Expected Features
$^1\text{H}$ NMR	Aromatic Protons (2H): Two doublets or multiplets in the $\delta$ 7.0-7.8 ppm range, showing coupling to each other and to fluorine (H-F coupling). Aliphatic Protons (4H): Two triplets around $\delta$ 3.0-3.3 ppm (for the $\text{CH}_2$ adjacent to the carbonyl) and $\delta$ 2.6-2.9 ppm (for the benzylic $\text{CH}_2$ ), each integrating to 2H.
$^{13}\text{C}$ NMR	Carbonyl Carbon ( $\text{C}=\text{O}$ ): A singlet in the $\delta$ 190-200 ppm range. Aromatic Carbons (6C): Signals between $\delta$ 110-160 ppm. The two carbons bonded to fluorine will appear as doublets with large $^1\text{JCF}$ coupling constants. Aliphatic Carbons (2C): Two signals in the $\delta$ 25-40 ppm range.
$^{19}\text{F}$ NMR	Two distinct signals in the typical aromatic fluorine region (e.g., $\delta$ -110 to -150 ppm), likely appearing as doublets or multiplets due to F-F and F-H coupling.
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ ): A strong peak at $m/z$ = 168.14.

Table 3: Predicted Spectroscopic Data for **4,5-Difluoro-1-indanone**.

## Detailed Protocol: Purity and Identity Verification by HPLC-MS

- Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized **4,5-Difluoro-1-indanone** in acetonitrile. Dilute this stock solution 100-fold with a 50:50 mixture of water and acetonitrile for analysis.
- Instrumentation:
  - HPLC System: A standard reverse-phase HPLC system.

- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Mass Spectrometer: Electrospray Ionization (ESI) detector in positive ion mode.
- Chromatographic Method:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
  - Column Temperature: 30  $^{\circ}$ C.
- MS Detection:
  - Scan Range: m/z 50-500.
  - Ionization Mode: ESI Positive.
- Data Analysis:
  - Purity: Assess the purity by integrating the peak area of the main component at a suitable UV wavelength (e.g., 254 nm). Purity should be >95%.
  - Identity Confirmation: Verify the identity by confirming the presence of the protonated molecule  $[M+H]^+$  at m/z = 169.1.

## Applications in Medicinal Chemistry and Drug Discovery

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] The development of Donepezil, a leading

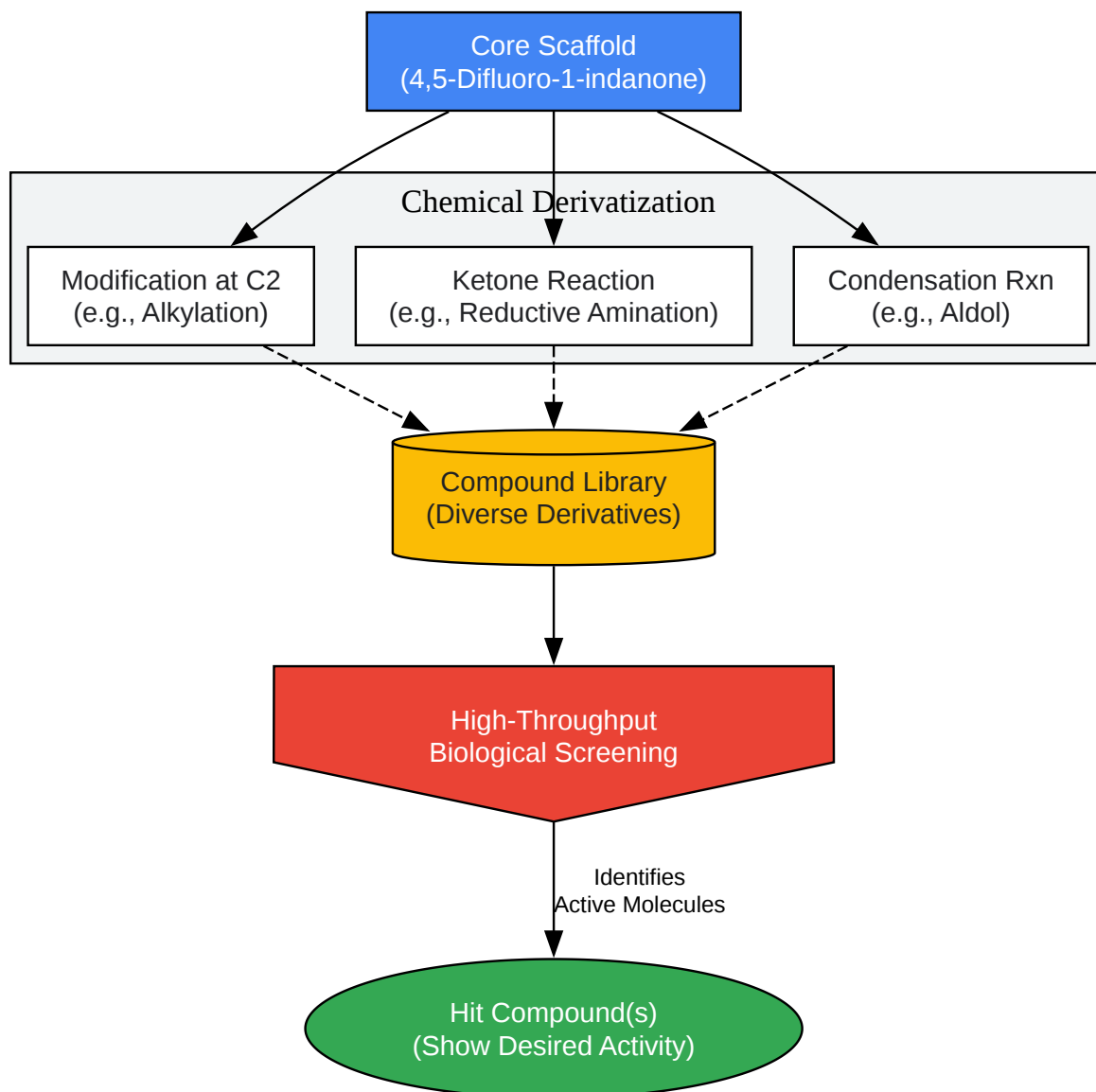
treatment for Alzheimer's disease, highlighted the therapeutic potential of this chemical family. [5] Indanone derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5]

The introduction of fluorine atoms, as in **4,5-Difluoro-1-indanone**, is a well-established strategy in drug design to enhance:

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]
- **Binding Affinity:** Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[6]
- **Lipophilicity & Permeability:** Fluorination often increases a molecule's ability to cross cell membranes, improving bioavailability.[6]

**4,5-Difluoro-1-indanone** serves as a versatile starting material for creating libraries of novel compounds. By modifying the ketone or the adjacent methylene group, chemists can rapidly generate diverse derivatives for screening against various biological targets.





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Caption: Use of a core scaffold in a drug discovery program.

## Conclusion

**4,5-Difluoro-1-indanone** is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of the proven indanone core and the strategic placement of fluorine atoms provides a powerful platform for developing next-generation molecules with enhanced properties. This guide has provided the foundational

knowledge—from synthesis to analysis and application—to empower researchers to fully leverage the potential of this valuable chemical building block.

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- To cite this document: BenchChem. [4,5-Difluoro-1-indanone CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1310547#4-5-difluoro-1-indanone-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1310547#4-5-difluoro-1-indanone-cas-number-and-molecular-structure)

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